Cyclobutanecarbonylurea

描述

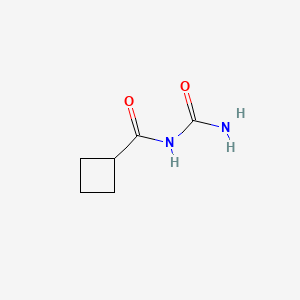

Cyclobutanecarbonylurea is a urea derivative synthesized from cyclobutanecarboxylic acid, a strained four-membered cyclic compound. Its structure comprises a cyclobutane ring linked to a carbonyl group and a urea moiety (-NHCONH₂). This compound has been studied extensively for its neuropharmacological properties, particularly as a central nervous system (CNS) depressant, barbiturate potentiator, myorelaxant, and anticonvulsant agent . Unlike some derivatives, it lacks significant analgesic activity, highlighting its selective pharmacological profile .

属性

CAS 编号 |

69798-32-9 |

|---|---|

分子式 |

C6H10N2O2 |

分子量 |

142.16 g/mol |

IUPAC 名称 |

N-carbamoylcyclobutanecarboxamide |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) |

InChI 键 |

WPKDFOGLGDNQCK-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)NC(=O)N |

规范 SMILES |

C1CC(C1)C(=O)NC(=O)N |

其他CAS编号 |

69798-32-9 |

同义词 |

CBCBU cyclobutanecarbonylurea |

产品来源 |

United States |

相似化合物的比较

Pharmacological Activity Profiles

The following table summarizes the activity profiles of this compound and its derivatives based on experimental findings:

| Compound Name | CNS Depressant Activity | Barbiturate Potentiation | Myorelaxant Activity | Anticonvulsant (Pentylenetetrazole-Induced) | Oxotremorine Antagonism |

|---|---|---|---|---|---|

| This compound | Moderate | Most Active | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-ethylthiourea | Most Active | Low | Moderate | Low | None |

| 1-Cyclobutanecarbonyl-3-n-butylurea | Low | Moderate | Most Active | Most Active | Slight |

| 1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea | Low | Moderate | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-(1-adamantyl)urea | Low | Low | Moderate | Most Active | Slight |

Key Findings :

- Barbiturate Potentiation : this compound exhibits the strongest activity, likely due to its balanced solubility profile (discussed below) .

- CNS Depression : The ethylthiourea derivative outperforms others, suggesting that sulfur-containing substituents enhance CNS penetration .

- Anticonvulsant Activity : The n-butyl and adamantyl derivatives show superior efficacy against pentylenetetrazole-induced seizures, indicating bulky hydrophobic groups improve target engagement in convulsion pathways .

- Myorelaxation : this compound, n-butylurea, and xylylurea share high activity, implying that small to medium hydrophobic substituents optimize muscle-relaxing effects .

Physicochemical Determinants

Water and lipid solubility critically influence the activity of these compounds:

- This compound : Moderate lipid solubility enhances blood-brain barrier penetration, contributing to its barbiturate-enhancing and myorelaxant effects. However, its relatively low water solubility may limit bioavailability .

- Ethylthiourea Derivative : Increased lipid solubility (due to the ethylthio group) correlates with heightened CNS depressant activity, though reduced water solubility may restrict peripheral applications .

- Adamantyl and Xylyl Derivatives : High hydrophobicity improves anticonvulsant and myorelaxant potency but may reduce systemic distribution .

Structural-Activity Relationships (SAR)

- Urea Substituents : Bulky groups (e.g., adamantyl) enhance anticonvulsant activity but reduce CNS depressant effects. Smaller substituents (e.g., n-butyl) balance solubility and target affinity .

- Cyclobutane Ring : The strained four-membered ring likely contributes to conformational rigidity, influencing receptor binding kinetics across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。